
2,3-Diiodoanthracene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diiodoanthracene-1-sulfonic acid is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two iodine atoms at the 2 and 3 positions of the anthracene ring and a sulfonic acid group at the 1 position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diiodoanthracene-1-sulfonic acid typically involves the iodination of anthracene derivatives followed by sulfonation. One common method includes the reaction of anthracene with iodine in the presence of an oxidizing agent such as nitric acid to introduce the iodine atoms. Subsequently, the sulfonation is carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diiodoanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The anthracene core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The sulfonic acid group can participate in coupling reactions to form larger molecular assemblies.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various anthracene derivatives with different functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
2,3-Diiodoanthracene-1-sulfonic acid finds applications in several scientific fields:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,3-diiodoanthracene-1-sulfonic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The iodine atoms contribute to the compound’s electronic properties, influencing its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromoanthracene-1-sulfonic acid: Similar structure but with bromine atoms instead of iodine.
2,3-Dichloroanthracene-1-sulfonic acid: Contains chlorine atoms instead of iodine.
Anthracene-1-sulfonic acid: Lacks the halogen atoms, providing a simpler structure for comparison.
Uniqueness: 2,3-Diiodoanthracene-1-sulfonic acid is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interactions, such as in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
146448-18-2 |
|---|---|
Molekularformel |
C14H8I2O3S |
Molekulargewicht |
510.09 g/mol |
IUPAC-Name |
2,3-diiodoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H8I2O3S/c15-12-7-10-5-8-3-1-2-4-9(8)6-11(10)14(13(12)16)20(17,18)19/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
ZRCMJCYHMVQQCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C(=C3S(=O)(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)




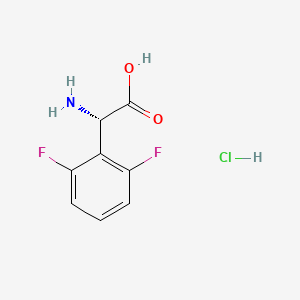
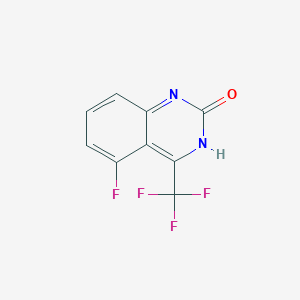
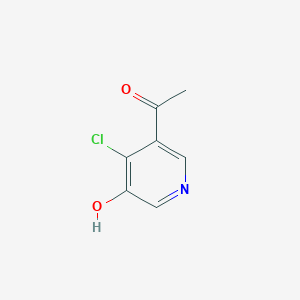
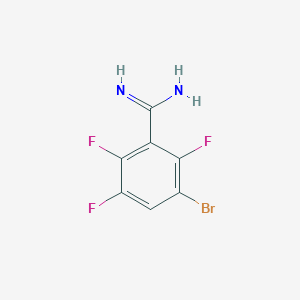
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
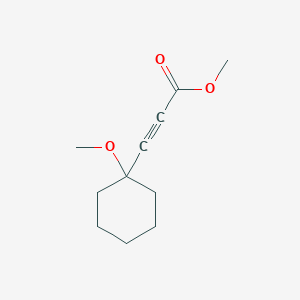
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
